molecular formula C23H26FN3O3S B4047678 N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B4047678
M. Wt: 443.5 g/mol
InChI Key: GHLJODWTGTTZGZ-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes an ethoxyphenyl group, a fluorophenyl group, and an imidazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include ethyl chloroacetate, 4-fluorobenzyl bromide, and 3-ethoxyaniline. The reactions are usually carried out under controlled conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile, and may require catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
  • N-(4-ethoxyphenyl)-3-(3-fluorophenyl)-2-propenamide
  • N-(2-ethoxyphenyl)-3-(3-fluorophenyl)propanamide

Uniqueness

N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-[1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-3-26-22(29)20(15-21(28)25-18-6-5-7-19(14-18)30-4-2)27(23(26)31)13-12-16-8-10-17(24)11-9-16/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLJODWTGTTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 3
N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-ethoxyphenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

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